molecular formula C11H24O2Si B2820492 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal CAS No. 2580222-84-8

2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal

Cat. No.: B2820492
CAS No.: 2580222-84-8
M. Wt: 216.396
InChI Key: PYSJINRQABBZSS-UHFFFAOYSA-N
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Description

2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a butanal backbone. This compound is commonly used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal can be synthesized through the silylation of 2-methylbutanal using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal is widely used in scientific research, particularly in:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, which are crucial in the synthesis of complex molecules. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the selectivity of these reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-8-11(5,9-12)13-14(6,7)10(2,3)4/h9H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJINRQABBZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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